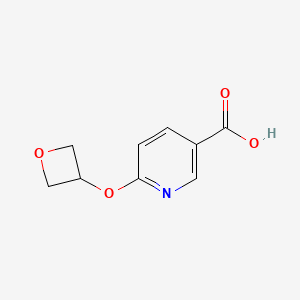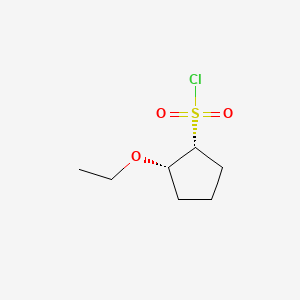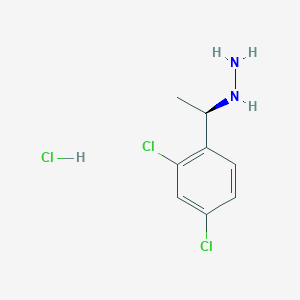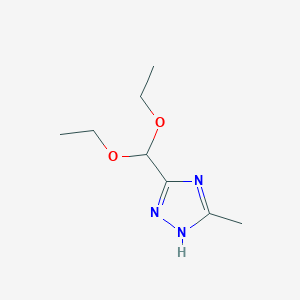
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol It is characterized by the presence of an oxetane ring attached to a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with oxetane derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including purification and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The oxetane and pyridine rings can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid include other pyridine carboxylic acids and oxetane derivatives. Examples include:
- Pyridine-3-carboxylic acid
- 6-(Oxetan-3-yloxy)pyridine
- 3-Oxetanyloxy-pyridine
Uniqueness
The uniqueness of this compound lies in its combined structural features of the oxetane ring and pyridine carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-(oxetan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
InChI Key |
ONZUHCIGQKLDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)



![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)

